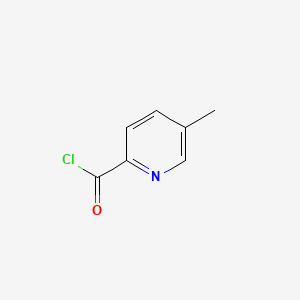

5-Methylpyridine-2-carbonyl chloride

Descripción

This compound is a versatile acyl chloride intermediate, widely used in organic synthesis for amide bond formation, particularly in pharmaceutical and agrochemical applications. Its reactivity stems from the electron-withdrawing nature of the carbonyl chloride group, which facilitates nucleophilic substitution or coupling reactions.

Propiedades

Número CAS |

128073-07-4 |

|---|---|

Fórmula molecular |

C7H6ClNO |

Peso molecular |

155.581 |

Nombre IUPAC |

5-methylpyridine-2-carbonyl chloride |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3 |

Clave InChI |

FGQHLHAEBIAFPP-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C=C1)C(=O)Cl |

Sinónimos |

2-Pyridinecarbonyl chloride, 5-methyl- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table compares key structural analogs of 5-methylpyridine-2-carbonyl chloride, emphasizing substituent effects on reactivity and applications:

Reactivity and Stability

- Electrophilicity : The carbonyl chloride group in this compound is highly electrophilic, similar to 5-bromopyridine-2-carbonyl chloride. However, bromine’s larger atomic size in the latter may slightly reduce reaction rates due to steric effects .

- This contrasts with 5-chloro-2-methylpyridine-3-carbonyl chloride, where the methyl group at position 2 further restricts access to the reactive site .

- Stability : Halogenated analogs like 5-chloro or 5-bromo derivatives may exhibit greater stability under acidic conditions compared to the methyl-substituted compound due to the electron-withdrawing effects of halogens .

Research Findings and Trends

- Thermal Stability : Studies on halogenated pyridinecarbonyl chlorides suggest that bromine or chlorine substituents enhance thermal stability compared to methyl groups, which may decompose at lower temperatures due to weaker C–CH₃ bonds .

- Solubility: Methyl groups improve solubility in nonpolar solvents, whereas halogenated analogs are more soluble in polar aprotic solvents like DMF or DMSO .

- Toxicity : Acyl chlorides generally require stringent handling (e.g., anhydrous conditions, PPE). The methyl-substituted compound may pose lower inhalation risks compared to volatile halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.